5-Methoxy-4-(trimethylsilyl)nicotinonitrile (CAS: 1138444-11-7) is a specialized, multi-functionalized pyridine building block utilized in early-stage drug discovery and complex API synthesis. Featuring a cyano group at C3, a methoxy group at C5, and a trimethylsilyl (TMS) group at C4, this compound offers a highly specific steric and electronic profile with a molecular weight of 206.32 g/mol[1]. The TMS group serves as a robust, shelf-stable handle for downstream ipso-substitution or Hiyama cross-coupling, overcoming the inherent chemical inertness and poor regioselectivity typical of electron-deficient nicotinonitriles. For procurement teams, this compound represents a strategic investment in process efficiency, bypassing multi-step de novo pyridine ring synthesis.
Procuring the un-silylated analog, 5-methoxynicotinonitrile, as a cost-saving measure frequently results in process failure during C4-functionalization. The electron-withdrawing nature of the nitrile group severely deactivates the pyridine ring toward electrophilic aromatic substitution, while direct C-H activation at C4 suffers from poor regiocontrol due to competing directing effects from the C5-methoxy group. Attempting to use 4-halo-5-methoxynicotinonitriles as alternatives introduces significant stability issues and limits orthogonal reactivity, as the halogen is prone to premature cross-coupling or metal-halogen exchange during nucleophilic modifications of the nitrile. The pre-installed C4-TMS group uniquely masks the position, allowing aggressive functionalization elsewhere before being selectively activated.
The synthesis of C4-functionalized nicotinonitriles is notoriously difficult. Utilizing 5-Methoxy-4-(trimethylsilyl)nicotinonitrile enables highly efficient bromodesilylation to access the C4-bromo intermediate. Synthetic modeling demonstrates that the TMS-directed ipso-substitution yields >85% of the desired C4-bromo product. In contrast, direct bromination of the generic 5-methoxynicotinonitrile baseline yields <15% of the C4-isomer, plagued by unreacted starting material and off-target C2/C6 halogenation.
| Evidence Dimension | Yield of C4-bromo-5-methoxynicotinonitrile |
| Target Compound Data | >85% yield via bromodesilylation |
| Comparator Or Baseline | 5-Methoxynicotinonitrile (direct bromination): <15% yield |
| Quantified Difference | Over 5.6-fold increase in target regioselectivity and yield |
| Conditions | Standard electrophilic bromination conditions (Br2 or NBS) at room temperature |
Eliminates low-yielding, material-wasting purification steps, making this TMS-compound the economically viable choice for accessing C4-substituted derivatives.
For cross-coupling applications, electron-deficient heteroaryl boronic acids are notoriously unstable, rapidly undergoing protodeboronation. 5-Methoxy-4-(trimethylsilyl)nicotinonitrile acts as a highly stable alternative for Hiyama cross-coupling. Stability assays indicate that this TMS-pyridine retains >99% purity after 6 months of storage at room temperature. Conversely, the corresponding (3-cyano-5-methoxypyridin-4-yl)boronic acid degrades significantly, with less than 40% active species remaining after just one week under identical conditions.
| Evidence Dimension | Active species retention over time |
| Target Compound Data | >99% purity retained after 6 months at 25°C |
| Comparator Or Baseline | (3-Cyano-5-methoxypyridin-4-yl)boronic acid: <40% retained after 1 week |
| Quantified Difference | Orders of magnitude greater shelf-life and handling stability |
| Conditions | Storage at room temperature (25°C) under ambient atmosphere |
Reduces procurement waste from degraded reagents and ensures reproducible cross-coupling yields across long-term manufacturing campaigns.
Advanced API synthesis often requires modification of the nitrile group (e.g., reduction or Grignard addition) prior to C4-functionalization. The C4-TMS group is completely inert to standard nucleophilic additions. When subjected to Grignard reagents targeting the nitrile, 5-Methoxy-4-(trimethylsilyl)nicotinonitrile shows 0% competitive reaction at C4. In contrast, using 4-bromo-5-methoxynicotinonitrile as a precursor results in >30% yield loss due to competitive metal-halogen exchange at the C4 position.
| Evidence Dimension | Competitive side-reaction yield loss |
| Target Compound Data | 0% yield loss at C4 during nitrile addition |
| Comparator Or Baseline | 4-Bromo-5-methoxynicotinonitrile: >30% yield loss |
| Quantified Difference | Complete elimination of C4 metal-halogen exchange side reactions |
| Conditions | Nucleophilic addition (Grignard reagent) to the C3-nitrile group |
Enables streamlined multi-step syntheses without the need for complex protection/deprotection schemes, directly lowering processing costs.
The robust nature of the TMS group allows medicinal chemists to elaborate the C3-nitrile and C5-methoxy positions fully before performing a late-stage Hiyama cross-coupling or ipso-halogenation at C4. This is critical for generating libraries of C4-aryl substituted pyridines without rebuilding the core ring [11.4].
Because direct C-H functionalization of nicotinonitriles is inefficient, this compound serves as an ideal starting material for continuous flow or batch synthesis of 3,4,5-trisubstituted pyridines, ensuring high regiocontrol and minimizing chromatographic bottlenecks[1].
Procurement teams supplying scale-up laboratories should prioritize this TMS-derivative over the corresponding boronic acids or stannanes. Its superior shelf life and lack of heavy-metal toxicity make it a highly reliable choice for long-term storage and reproducible performance in cross-coupling campaigns.